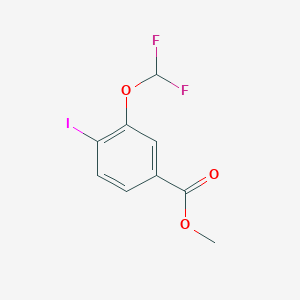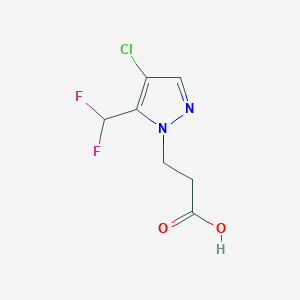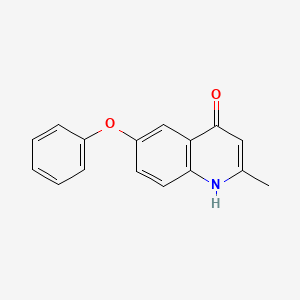
2-Methyl-6-phenoxyquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-phenoxyquinolin-4-ol is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are nitrogen-containing bicyclic compounds that have gained significant attention due to their broad range of biological activities and industrial applications .
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, to which this compound belongs, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These activities suggest that the compound may interact with a variety of targets within these pathways.
Mode of Action
Quinoline derivatives are known to exhibit their effects through various mechanisms of action, depending on the specific derivative and its targets . For instance, some quinoline derivatives act by inhibiting key enzymes in the target organism, while others may interfere with cellular processes such as DNA replication or protein synthesis .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and various microbial processes .
Result of Action
Based on the known activities of quinoline derivatives, the compound could potentially exhibit a range of effects, such as inhibiting the growth of microbes, reducing inflammation, or preventing the aggregation of platelets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenoxyquinolin-4-ol can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to form the quinoline ring . Other methods include microwave-assisted synthesis, using recyclable catalysts, one-pot reactions, solvent-free conditions, and the use of ionic liquids .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, ultrasound-promoted synthesis, and photocatalytic synthesis using UV radiation are utilized to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-phenoxyquinolin-4-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogenating agents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-phenoxyquinolin-4-ol has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Methyl-6-phenoxyquinolin-4-ol include other quinoline derivatives such as:
- 2-Methylquinolin-4-ol
- 6-Phenoxyquinolin-4-ol
- 2-Phenylquinolin-4-ol
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the methyl and phenoxy groups at specific positions on the quinoline ring. This structural uniqueness contributes to its distinct biological activities and chemical reactivity .
Eigenschaften
IUPAC Name |
2-methyl-6-phenoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-9-16(18)14-10-13(7-8-15(14)17-11)19-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSNECQPGWJIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2399575.png)
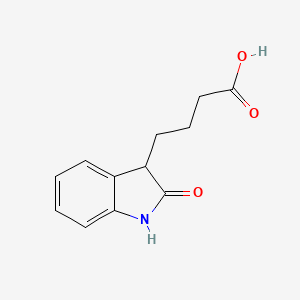
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2399577.png)
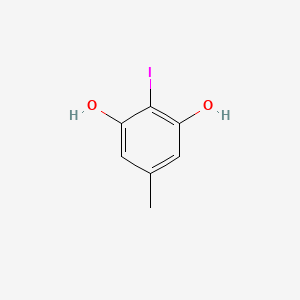
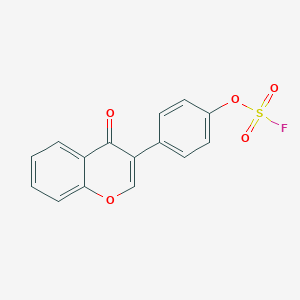
![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)
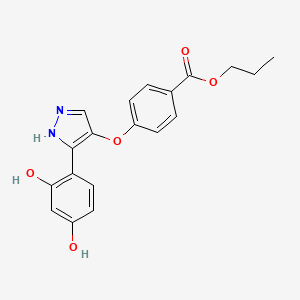
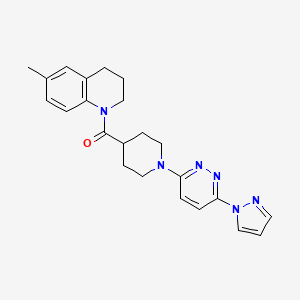
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)
![(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2399589.png)
